molecular formula C19H15FN2O3S B11640001 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11640001
M. Wt: 370.4 g/mol
InChI Key: QLKBPFBSRBZIQI-UHFFFAOYSA-N
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Description

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide is an organic compound with a complex structure that includes a benzamide moiety and a sulfamoyl group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: This compound shares a similar structure but lacks the sulfamoyl group.

    N-(2-Fluorobenzyl)-4-sulfamoylbenzamide: Another related compound with a different substitution pattern on the benzamide moiety.

Uniqueness

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide is unique due to the presence of both the fluorophenyl and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H15FN2O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C19H15FN2O3S/c20-15-6-8-17(9-7-15)22-26(24,25)18-12-10-16(11-13-18)21-19(23)14-4-2-1-3-5-14/h1-13,22H,(H,21,23)

InChI Key

QLKBPFBSRBZIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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